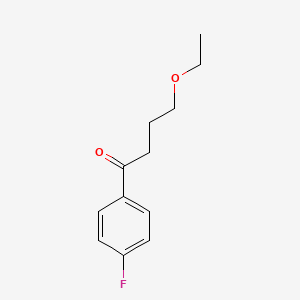

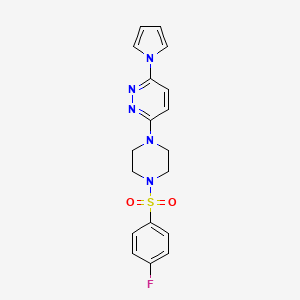

![molecular formula C23H23N3O3S B2507356 2-benzamido-N-(2-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941926-22-3](/img/structure/B2507356.png)

2-benzamido-N-(2-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-benzamido-N-(2-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide" is a derivative of benzothiazole-2-carboxamide, a class of compounds known for their biological activities. The structure of this compound suggests it may have potential pharmacological properties, as benzothiazole derivatives have been studied for their antiproliferative and antioxidative activities , as well as their potential as epidermal growth factor receptor (EGFR) inhibitors .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the formation of the thiazole ring followed by the introduction of various substituents to achieve the desired biological activity. For example, a range of benzimidazole/benzothiazole-2-carboxamides with different substituents were synthesized and evaluated for their antiproliferative and antioxidative capacities . Similarly, the synthesis of benzo[d]thiazole-2-carboxamide derivatives was based on virtual screening methods, suggesting a rational design approach to optimize the biological activity of these compounds .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is crucial for their biological activity. X-ray crystallography, IR-NMR spectroscopy, and density functional theory (DFT) calculations are common techniques used to characterize these compounds . The molecular geometry, vibrational frequencies, and electronic properties such as molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) are analyzed to understand the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including photooxidation and cyclocondensation. For instance, the photooxidation of benzimidazole derivatives in the presence of singlet oxygen can lead to a variety of products, indicating the reactivity of these compounds under light exposure . Cyclocondensation reactions are also employed to synthesize thiazole rings, which are central to the structure of benzothiazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties, affecting the compound's suitability for pharmaceutical applications. The antiproliferative and antioxidative activities of these compounds are often correlated with their chemical structure, as seen in the case of trimethoxy and trihydroxy substituted benzothiazole-2-carboxamides .

科学的研究の応用

Synthesis and Biological Activity

The development of novel compounds with potential therapeutic applications has been a significant area of research. For instance, the synthesis of new heterocyclic compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines has shown promising anti-inflammatory and analgesic activities. These compounds have been evaluated as cyclooxygenase inhibitors and exhibited significant COX-2 selectivity, analgesic, and anti-inflammatory activities, comparing favorably with standard drugs like sodium diclofenac (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antimicrobial and Antifungal Agents

The design and synthesis of novel analogs of benzothiazolyl substituted pyrazol-5-ones have demonstrated promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds have been tested for their cytotoxic activity against mammalian cell lines, indicating their potential as non-cytotoxic concentrations for antibacterial applications (M. Palkar, A. Patil, Girish Hampannavar, Mahamadhanif S. Shaikh, H. Patel, A. Kanhed, M. Yadav, R. Karpoormath, 2017).

Antioxidative and Antiproliferative Activity

Compounds with a variable number of methoxy and hydroxy groups, substituted with nitro, amino, or amino protonated moieties, have been synthesized and evaluated for their antiproliferative activity and antioxidative capacity. These studies highlight the potential of benzothiazole-2-carboxamides as lead compounds for developing more efficient antioxidants or systems with antiproliferative activity (M. Cindrić, Irena Sović, Marija Mioč, L. Hok, Ida Boček, Petra Roškarić, K. Butković, I. Martin‐Kleiner, K. Starčević, R. Vianello, M. Kralj, M. Hranjec, 2019).

Photovoltaic Applications

In material science, specifically in photovoltaic device development, compounds bearing thermally cleavable ester groups have been explored for their potential to improve the performance of polymer photovoltaic devices. This research emphasizes the importance of molecular structure on the efficiency of photovoltaic cells, showcasing the broad applicability of such compounds beyond biomedicine (Martin Helgesen, M. Bjerring, N. Nielsen, F. Krebs, 2010).

作用機序

Target of Action

The primary target of this compound is Casein Kinase 1 Delta (CK1δ) . CK1δ is a member of the casein kinase 1 (CK1) family, a highly conserved ubiquitously expressed serine/threonine protein kinase family . This family of kinases is involved in the regulation of many different cellular processes such as canonical Wnt signaling, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation .

Mode of Action

The compound acts as a potent and specific inhibitor of CK1δ . It binds to CK1δ, inhibiting its kinase activity . The X-ray analysis of the compound bound to CK1δ demonstrated its binding mode .

Biochemical Pathways

By inhibiting CK1δ, the compound affects several biochemical pathways. CK1 isoforms phosphorylate many different substrates bearing either a canonical or a non-canonical consensus sequence . Therefore, the inhibition of CK1δ can impact a variety of cellular processes, including Wnt signaling, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation .

Result of Action

The compound’s inhibition of CK1δ has been shown to inhibit the proliferation of tumor cell lines in a dose and cell line specific manner . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer.

特性

IUPAC Name |

2-benzamido-N-[2-(2-methoxyphenyl)ethyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3S/c1-29-18-10-6-5-7-15(18)13-14-24-22(28)17-11-12-19-20(17)25-23(30-19)26-21(27)16-8-3-2-4-9-16/h2-10,17H,11-14H2,1H3,(H,24,28)(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZENKMVEFWUIBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

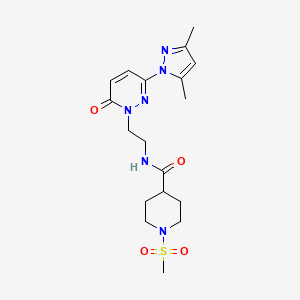

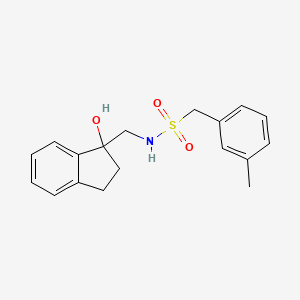

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2507279.png)

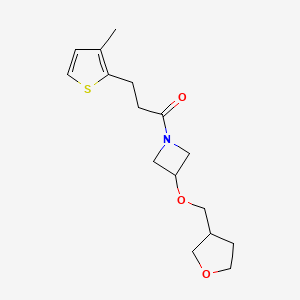

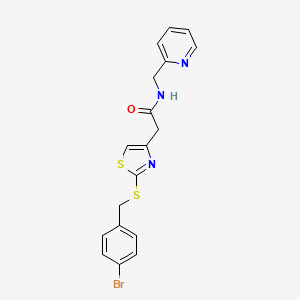

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2507281.png)

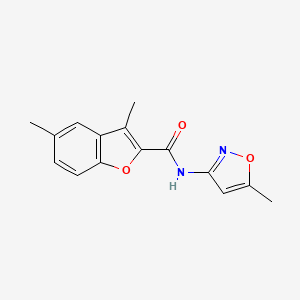

![N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methoxybenzamide](/img/structure/B2507286.png)

![2-{[5-(3-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide](/img/structure/B2507287.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2507294.png)